N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
Description
N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core fused with a morpholino group at position 2 and a benzhydryl-substituted carboxamide at position 6. Its synthesis likely involves regioselective multi-component reactions, as seen in analogous pyrrolo-pyrimidine systems .
Properties
IUPAC Name |
N-benzhydryl-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c30-24(27-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19)29-16-20-15-25-23(26-21(20)17-29)28-11-13-31-14-12-28/h1-10,15,22H,11-14,16-17H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWLZMYFRBWQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and ketones.
Introduction of the Benzhydryl Group: This step involves the alkylation of the pyrrolopyrimidine core with benzhydryl halides under basic conditions.
Attachment of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acid derivatives and amines.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles like amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential as a kinase inhibitor, which can regulate various cellular processes and has implications in cancer research.
Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth, survival, and apoptosis. The compound’s ability to induce cell cycle arrest and apoptosis makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyrido[4,3-d]pyrimidines vs. Pyrrolo[3,4-d]pyrimidines Compounds like benzyl 4-hydroxy-2-alkyl-7,8-dihydropyrido[4,4-d]pyrimidine-6(5H)-carboxylate () feature a six-membered pyridine ring fused to pyrimidine, contrasting with the five-membered pyrrole ring in the target compound.
Thiazolo/Thiadiazolo-Pyrimidines
Thiazolo[3,2-a]pyrimidines and thiadiazolo[3,2-a]pyrimidines () replace the pyrrolo ring with sulfur-containing heterocycles. These modifications alter electronic properties (e.g., increased polarity) and may improve antimicrobial activity, as demonstrated in studies by Sahi and Paul .
Substituent Modifications
Position 2 Substituents
- Morpholino Group (Target Compound): Enhances solubility due to the oxygen atom’s hydrogen-bonding capacity and moderate basicity.
- Chloro Group: Found in tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (), chloro substituents increase electrophilicity, facilitating nucleophilic displacement reactions but reducing solubility .
Position 4 Substituents
- Morpholino (Target Compound) vs. Hydroxy Group: Hydroxy groups (e.g., in ) enable hydrogen bonding but may require protection during synthesis, whereas morpholino provides stability under acidic/basic conditions .
Carboxamide Modifications
- Benzhydryl Group (Target Compound) : Adds significant steric bulk and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility.
- Difluoropropyl Group: Seen in 2-amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-... (), fluorination improves metabolic stability and bioavailability .
- Benzyl Ester : Compounds like benzyl 2-ethyl-4-hydroxy-... () use ester protections for synthetic intermediates, which are later hydrolyzed to free acids or amines .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a novel compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound belongs to the pyrrolopyrimidine class, known for diverse biological activities. The compound features a unique structure comprising a benzhydryl group, a morpholino group, and a pyrrolopyrimidine core. This structural configuration is pivotal for its interaction with biological targets, particularly kinases.
Target Kinases
The compound primarily targets multiple kinases , which are critical for various cellular processes including cell division and survival. By inhibiting these kinases, this compound can disrupt pathways involved in tumor growth and proliferation.
Mode of Action
The mode of action involves competitive inhibition where the compound binds to the active sites of kinases, preventing substrate phosphorylation. This inhibition leads to downstream effects on cell signaling pathways that are crucial for cancer cell survival.
Biochemical Pathways
The compound modulates several biochemical pathways due to its multi-targeted approach. It has been shown to affect pathways involved in apoptosis and cell cycle regulation, which are vital for cancer therapy.
Anticancer Properties
Recent studies demonstrate significant cytotoxic effects against various cancer cell lines. The IC50 values —a measure of the potency of a substance in inhibiting a specific biological function—ranged from 29 to 59 µM across different cancer types. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 29 |
| A549 | 45 |
| HepG2 | 59 |
These values indicate that the compound is particularly effective against breast cancer (MCF-7) cells compared to lung (A549) and liver (HepG2) cancer cells.
Comparative Analysis
When compared to other pyrrolopyrimidine derivatives, this compound shows promising activity. For example:
| Compound | IC50 (µM) | Target |
|---|---|---|
| N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]... | 29 | MCF-7 |
| N-(4-ethoxyphenyl)-2-(4-oxo-6-phenyl)... | 15.3 | MCF-7 |
| 2-Benzyl-3-morpholino... | 25 | A549 |
This table illustrates that while other compounds may have lower IC50 values against specific cell lines, N-benzhydryl-2-morpholino exhibits a broader inhibitory profile across multiple types.
Pharmacokinetics
The pharmacokinetic properties of N-benzhydryl-2-morpholino suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These properties enhance its potential as an effective therapeutic agent by ensuring adequate bioavailability and target interaction.
Case Studies
- In Vitro Studies : In one study, the compound was tested against several cancer cell lines using standard MTT assays to evaluate cell viability. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
- Mechanistic Studies : Additional research focused on elucidating the molecular mechanisms by which this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptotic events.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
